molecular formula C24H23N3O4S2 B2550728 N-(2,4-dimethoxyphenyl)-2-({6-ethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 780788-05-8

N-(2,4-dimethoxyphenyl)-2-({6-ethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2550728
CAS No.: 780788-05-8
M. Wt: 481.59
InChI Key: QCDPPUGXYKRQFQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-({6-ethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O4S2 and its molecular weight is 481.59. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibition Properties

N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide and related analogs have been identified as potent dual inhibitors, particularly targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes play crucial roles in DNA synthesis and cell division, making them significant targets for anticancer drug development. For example, a study by Gangjee et al. (2008) demonstrates the synthesis of compounds with potent dual inhibitory activity against human TS and DHFR, highlighting the therapeutic potential of these compounds in cancer treatment (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antitumor Activity

The structural framework of N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide lends itself to modifications that have shown promising antitumor activities. Hafez and El-Gazzar (2017) explored derivatives of thieno[3,2-d]pyrimidine for their antitumor activity. This research underscores the compound's utility in developing novel anticancer agents with significant efficacy against various cancer cell lines, offering a basis for future anticancer drug development (Hafez & El-Gazzar, 2017).

Antimicrobial Applications

The compound's structural scaffold has also been investigated for its antimicrobial potential. Studies have shown that modifications to the core structure can produce derivatives with potent antibacterial activities, suggesting the compound's utility in developing new antimicrobial agents. For instance, synthesis and evaluation of novel heterocyclic compounds containing the sulfonamido moiety, based on derivatives of this compound, have indicated strong antibacterial activity, pointing to its potential application in addressing bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Enzyme Inhibition for Disease Treatment

Further research into enzyme inhibition by this compound and its derivatives underscores their potential in treating diseases through targeted enzyme inhibition. For example, the inhibition of acetohydroxyacid synthase (AHAS) by pyrimidinylthiobenzoates, to which N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide is structurally related, has been explored for developing herbicides targeting specific plant enzymes without affecting other organisms (He et al., 2007).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-4-17-13-18-22(33-17)26-24(27(23(18)29)15-8-6-5-7-9-15)32-14-21(28)25-19-11-10-16(30-2)12-20(19)31-3/h5-13H,4,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDPPUGXYKRQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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